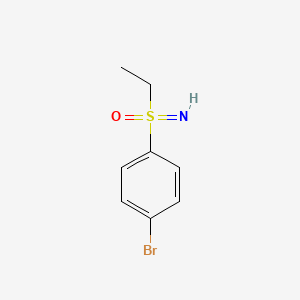

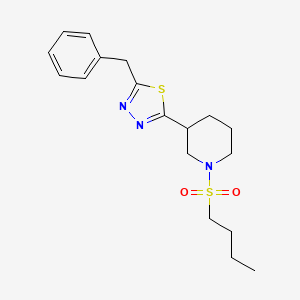

![molecular formula C35H32N4O4 B2358281 N,N'-双[4-(1,3-苯并恶唑-2-基)苯基]壬二酰胺 CAS No. 477503-94-9](/img/structure/B2358281.png)

N,N'-双[4-(1,3-苯并恶唑-2-基)苯基]壬二酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N,N’-bis[4-(1,3-benzoxazol-2-yl)phenyl]nonanediamide” is a complex organic compound. It is related to the benzoxazole family of compounds . Benzoxazoles are aromatic organic compounds with a molecular formula C7H5NO, a benzene-fused oxazole ring structure, and an odor similar to pyridine . Although benzoxazole itself is of little practical value, many derivatives of benzoxazoles are commercially important .

Synthesis Analysis

The synthesis of benzoxazole derivatives often involves reactions such as Knoevenagel condensation of 4‑hydroxy coumarin with an aldehyde followed by nucleophilic addition to the intermediate conjugate addition to carbonyl compounds .Molecular Structure Analysis

The molecular structure of “N,N’-bis[4-(1,3-benzoxazol-2-yl)phenyl]nonanediamide” is complex. It is related to the benzoxazole family of compounds, which are characterized by a benzene-fused oxazole ring structure . The title compound, C34H32N4O2, undergoes a reversible [2+2] photoreaction with 1- (2-benzoxazol-2-yl)-2-bis [4- (dimethylamino)phenyl]ethane (NBE). Through intermolecular head-to-tail [2+2] photocycloaddition of NBE, the title compound displays a centrosymmetric molecular structure in the crystalline state .Chemical Reactions Analysis

The title compound, C34H32N4O2, undergoes a reversible [2+2] photoreaction with 1- (2-benzoxazol-2-yl)-2-bis [4- (dimethylamino)phenyl]ethane (NBE). Through intermolecular head-to-tail [2+2] photocycloaddition of NBE, the title compound displays a centrosymmetric molecular structure in the crystalline state .科学研究应用

Energy-Rich Intermediates in Organic Synthesis

Organic azides (R-N3) play a crucial role as energy-rich and versatile intermediates in organic synthesis. N,N’-bis[4-(1,3-benzoxazol-2-yl)phenyl]nonanediamide falls into this category. These azides have been of interest since the late 19th century and find applications in diverse areas such as chemistry, biomedicine, and materials science . Specifically, they serve as precursors for:

Click Chemistry and Cross-Linking Agents

Organic azides, including N,N’-bis[4-(1,3-benzoxazol-2-yl)phenyl]nonanediamide, have become essential components of “click” chemistry. In particular, polyvalent azides serve as valuable cross-linking agents and monomers in materials science . Their ability to form stable triazoles through copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions has revolutionized synthetic strategies.

Potential Drug Candidates: 3,1,5-Benzoxadiazepines

N,N’-bis[4-(1,3-benzoxazol-2-yl)phenyl]nonanediamide serves as a versatile building block for the synthesis of 3,1,5-benzoxadiazepines. These heterocyclic compounds exhibit potential bioactivities, making them promising candidates for drug development . Researchers explore their pharmacological properties and evaluate their efficacy against specific targets.

Materials Science: Polymers and Coordination Polymers

The compound’s unique structure makes it suitable for constructing coordination polymers. For instance:

- Coordination Polymers with Cobalt and Nickel : N,N’-bis[4-(1,3-benzoxazol-2-yl)phenyl]nonanediamide can coordinate with metal ions to form extended networks. These polymers may exhibit interesting properties, such as luminescence or magnetic behavior .

属性

IUPAC Name |

N,N'-bis[4-(1,3-benzoxazol-2-yl)phenyl]nonanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H32N4O4/c40-32(36-26-20-16-24(17-21-26)34-38-28-10-6-8-12-30(28)42-34)14-4-2-1-3-5-15-33(41)37-27-22-18-25(19-23-27)35-39-29-11-7-9-13-31(29)43-35/h6-13,16-23H,1-5,14-15H2,(H,36,40)(H,37,41) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATMKPHLPRGCNFM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)CCCCCCCC(=O)NC4=CC=C(C=C4)C5=NC6=CC=CC=C6O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H32N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

572.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

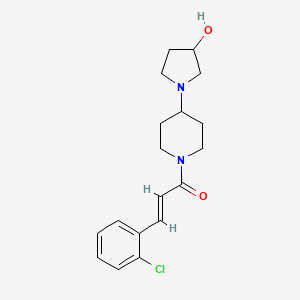

![2-[[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B2358199.png)

![1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(4-methylphenyl)thiourea](/img/structure/B2358204.png)

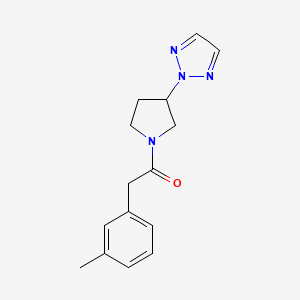

![(Z)-2-(2-methoxybenzylidene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2358206.png)

![2-((4-fluorophenyl)thio)-N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2358207.png)

![Ethyl 1-[6-ethoxy-3-(4-methylbenzoyl)quinolin-4-yl]piperidine-4-carboxylate](/img/structure/B2358208.png)

![9-(3,4-dimethylphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2358211.png)

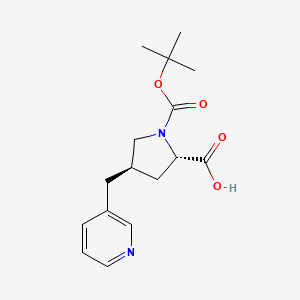

![(1s,3s)-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)adamantane-1-carboxamide](/img/structure/B2358212.png)

![2-(8-(5-chloro-2-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2358217.png)